![molecular formula C19H20N2S B6309048 (2R,3S)-(-)-3,4-Dihydro-3-(i-propyl)-2-phenyl-2H-pyrimido[2,1-b]benzothiazole, min. 98% HyperBTM CAS No. 1699751-03-5](/img/structure/B6309048.png)
(2R,3S)-(-)-3,4-Dihydro-3-(i-propyl)-2-phenyl-2H-pyrimido[2,1-b]benzothiazole, min. 98% HyperBTM
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Description
(2R,3S)-(-)-3,4-Dihydro-3-(i-propyl)-2-phenyl-2H-pyrimido[2,1-b]benzothiazole, min. 98% HyperBTM is a useful research compound. Its molecular formula is C19H20N2S and its molecular weight is 308.4 g/mol. The purity is usually 95%.
The exact mass of the compound (2R,3S)-(-)-3,4-Dihydro-3-(i-propyl)-2-phenyl-2H-pyrimido[2,1-b]benzothiazole, min. 98% HyperBTM is 308.13471982 g/mol and the complexity rating of the compound is 427. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (2R,3S)-(-)-3,4-Dihydro-3-(i-propyl)-2-phenyl-2H-pyrimido[2,1-b]benzothiazole, min. 98% HyperBTM suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R,3S)-(-)-3,4-Dihydro-3-(i-propyl)-2-phenyl-2H-pyrimido[2,1-b]benzothiazole, min. 98% HyperBTM including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemistry and Properties
Benzothiazole derivatives, including (2R,3S)-(-)-3,4-Dihydro-3-(i-propyl)-2-phenyl-2H-pyrimido[2,1-b]benzothiazole, are part of a class of compounds that exhibit a wide range of biological properties. They are key in the development of new chemotherapeutic agents due to their broad spectrum of antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. The structural simplicity and ease of synthesis make benzothiazole derivatives potential antitumor agents, with several compounds currently under development for cancer treatment (Kamal, Ali Hussaini Syed, & Shaheer Malik Mohammed, 2015).
Therapeutic Potential
Benzothiazole scaffolds are integral in medicinal chemistry, showing efficacy across various pharmacological activities. Their importance is highlighted by their presence in many synthetic bioactive molecules and pharmaceutical agents, demonstrating anti-viral, anti-microbial, antiallergic, anti-diabetic, anti-tumor, anti-inflammatory, anthelmitic, and anti-cancer properties. This versatility underscores the rapid development of benzothiazole derivatives in drug discovery, fostering research into novel therapeutic agents and diagnostic tools (Rangappa S. Keri, M. Patil, S. Patil, & Srinivasa Budagumpi, 2015).
Optoelectronic Applications
Beyond their biological and therapeutic significance, benzothiazole derivatives are also explored for their optoelectronic applications. Incorporating benzothiazole and pyrimidine fragments into π-extended conjugated systems has shown value for the creation of novel optoelectronic materials. These compounds, including functionalized quinazolines and pyrimidines with benzothiazole structures, have potential uses in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors, expanding the scope of benzothiazole derivatives into the realm of material science (G. Lipunova, E. Nosova, V. Charushin, & O. Chupakhin, 2018).
properties
IUPAC Name |
(2R,3S)-2-phenyl-3-propan-2-yl-3,4-dihydro-2H-pyrimido[2,1-b][1,3]benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2S/c1-13(2)15-12-21-16-10-6-7-11-17(16)22-19(21)20-18(15)14-8-4-3-5-9-14/h3-11,13,15,18H,12H2,1-2H3/t15-,18+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPBRMANNSNGNFS-QAPCUYQASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN2C3=CC=CC=C3SC2=NC1C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1CN2C3=CC=CC=C3SC2=N[C@H]1C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3S)-3-Isopropyl-2-phenyl-3,4-dihydro-2H-pyrimido[2,1-b][1,3]benzothiazole |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.